Dimethyl 5-hydroxyisophthalate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
dimethyl 5-hydroxybenzene-1,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O5/c1-14-9(12)6-3-7(10(13)15-2)5-8(11)4-6/h3-5,11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOSDTCPDBPRFHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8065329 | |
| Record name | Dimethyl 5-hydroxyisophthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8065329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13036-02-7 | |
| Record name | Dimethyl 5-hydroxyisophthalate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13036-02-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Benzenedicarboxylic acid, 5-hydroxy-, 1,3-dimethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013036027 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Benzenedicarboxylic acid, 5-hydroxy-, 1,3-dimethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dimethyl 5-hydroxyisophthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8065329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethyl 5-hydroxyisophthalate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.621 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Reaction Pathways
Direct Synthesis and Derivatization Strategies
The primary derivatization approaches for Dimethyl 5-hydroxyisophthalate involve targeting the phenolic hydroxyl group. Alkylation and nucleophilic addition reactions are common methods to introduce new functional groups and extend the molecular structure.
Alkylation Reactions of this compound
O-alkylation of the phenolic hydroxyl group is a fundamental strategy for modifying this compound. This reaction typically involves the use of electrophilic alkylating agents in the presence of a base.
O-Alkylation with Alkyl Halides (e.g., Methyl Iodide, Ethyl Iodide, Propyl Iodide, Butyl Iodide, Pentyl Iodide, Allyl Bromide)
The reaction of this compound with various alkyl halides, such as methyl iodide, ethyl iodide, propyl iodide, butyl iodide, pentyl iodide, and allyl bromide, leads to the formation of the corresponding 5-alkoxyisophthalate esters. unibo.itcambridge.orgmdpi.com For instance, alkylation with methyl or ethyl iodide in refluxing acetonitrile (B52724) yields the respective methoxy (B1213986) and ethoxy derivatives. mdpi.comresearchgate.net Similarly, reactions with ethyl, propyl, butyl, and pentyl iodides have been successfully carried out in acetone (B3395972). cambridge.org The O-alkylation with allyl bromide in acetone also proceeds efficiently, resulting in Dimethyl 5-allyloxyisophthalate with a high yield of 89%. unibo.it These reactions provide a direct method for introducing linear and unsaturated alkyl chains to the isophthalate (B1238265) core.
| Alkyl Halide | Product | Solvent | Base | Yield | Reference |
|---|---|---|---|---|---|
| Methyl Iodide | Dimethyl 5-methoxyisophthalate | Acetonitrile | Potassium Carbonate | - | mdpi.com |
| Ethyl Iodide | Dimethyl 5-ethoxyisophthalate | Acetonitrile | Potassium Carbonate | 92% | mdpi.com |
| Propyl Iodide | Dimethyl 5-propoxyisophthalate | Acetone | Potassium Carbonate | - | cambridge.org |
| Butyl Iodide | Dimethyl 5-butoxyisophthalate | Acetone | Potassium Carbonate | - | cambridge.org |
| Pentyl Iodide | Dimethyl 5-pentoxyisophthalate | Acetone | Potassium Carbonate | - | cambridge.org |
| Allyl Bromide | Dimethyl 5-allyloxyisophthalate | Acetone | - | 89% | unibo.it |
Optimization of Reaction Conditions (Temperature, Solvent, Base Catalysis)
The efficiency of O-alkylation is highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of base, solvent, and reaction temperature. Potassium carbonate is a commonly used base for these transformations. cambridge.orgmdpi.comcore.ac.uk Solvents such as acetone, acetonitrile, and N,N-dimethylformamide (DMF) are frequently employed. unibo.itcambridge.orgmdpi.comncl.res.in
For example, the synthesis of various 5-alkoxy-1,3-benzenedicarboxylic acids from this compound and alkyl iodides (ethyl, propyl, butyl, pentyl) was conducted in acetone with potassium carbonate at 40 °C for 12 hours. cambridge.org In another study, the alkylation with ethyl iodide was performed in acetone at reflux (approximately 56°C) for 16 hours. core.ac.uk The reaction with methyl iodide has been carried out in DMF at 40°C for 24 hours. ncl.res.in The use of refluxing acetonitrile has also been reported for reactions with methyl and ethyl iodide. mdpi.comresearchgate.net These variations highlight the flexibility in choosing reaction conditions to achieve the desired etherification.
| Alkyl Halide | Base | Solvent | Temperature | Duration | Reference |
|---|---|---|---|---|---|
| Ethyl, Propyl, Butyl, Pentyl Iodide | Potassium Carbonate | Acetone | 40 °C | 12 h | cambridge.org |
| Ethyl Iodide | Potassium Carbonate | Acetone | Reflux | 16 h | core.ac.uk |
| Methyl Iodide | Potassium Carbonate | N,N-dimethylformamide | 40 °C | 24 h | ncl.res.in |
| Methyl & Ethyl Iodide | Potassium Carbonate | Acetonitrile | Reflux | Overnight | mdpi.com |
Nucleophilic Oxirane Ring-Opening Addition Reactions
Another important reaction pathway for this compound involves the nucleophilic opening of an oxirane (epoxide) ring. sigmaaldrich.comengconfintl.orgchemicalbook.com This reaction, typically base-catalyzed, allows for the introduction of longer, functionalized chains onto the phenolic oxygen.
Reaction with Allyl Glycidyl (B131873) Ether for 5-Substituted Isophthalic Acid Derivatives
A notable example of this reaction type is the base-catalyzed nucleophilic addition of this compound to allyl glycidyl ether (AGE). sigmaaldrich.comengconfintl.orgnih.govnih.gov This reaction functionalizes the phenolic hydroxyl group, attaching an oxygen-rich carbon chain with a reactive terminal allyl group. nih.gov The process is an anionic epoxide ring-opening reaction that can be conveniently performed without a solvent, using neat reagents in the presence of a base catalyst. nih.gov This method is used to synthesize 5-substituted derivatives of isophthalic acid which can serve as non-polymeric capping ligands. nih.govnih.gov
Influence of Stoichiometric Ratios on Product Formation
The stoichiometry of the reactants plays a crucial role in determining the final product of the reaction between this compound (HIP) and allyl glycidyl ether (AGE). nih.gov By adjusting the stoichiometric ratio of the nucleophile (HIP) to the oxirane monomer (AGE), the length of the substituent chain can be controlled. nih.gov This allows for the selective synthesis of products with one, two, or three molecules of AGE attached to the phenolic oxygen of the isophthalate. nih.gov Specifically, the allyl-terminated 1-1, 1-2, and 1-3 adducts have been successfully synthesized and isolated by modifying the reactant ratios. nih.gov
Sonogashira Cross-Coupling Reactions for Alkyne Introduction
The Sonogashira cross-coupling reaction is a powerful method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org This reaction is particularly useful for introducing alkyne moieties onto the this compound scaffold, which can then serve as a handle for further functionalization, such as in click chemistry. acs.orgcsic.es
To facilitate the Sonogashira coupling, the hydroxyl group of this compound is first converted into a better leaving group, typically a trifluoromethanesulfonate (B1224126) (triflate). This is achieved by reacting this compound with trifluoromethanesulfonic anhydride (B1165640) in the presence of a base like pyridine. acs.orgcsic.es The resulting triflate is then susceptible to palladium-catalyzed cross-coupling with a terminal alkyne.
A typical procedure involves the Sonogashira cross-coupling of the triflate derivative with trimethylsilylacetylene (B32187). acs.orgcsic.es This reaction is catalyzed by a palladium complex, such as bis(triphenylphosphine)palladium(II) dichloride, and a copper(I) co-catalyst, like copper(I) iodide, in the presence of a base such as triethylamine. nih.gov The use of trimethylsilylacetylene provides a stable and convenient source of the acetylene (B1199291) unit, with the trimethylsilyl (B98337) (TMS) group acting as a protecting group to prevent unwanted side reactions. wikipedia.org
| Reactant 1 | Reactant 2 | Catalyst/Reagents | Product |
| Dimethyl 5-(trifluoromethanesulfonyloxy)isophthalate | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂, CuI, Et₃N | Dimethyl 5-((trimethylsilyl)ethynyl)isophthalate |
Table 1: Typical reactants and catalysts for the Sonogashira cross-coupling reaction to introduce a protected alkyne.
Following the successful introduction of the silyl-protected alkyne, the trimethylsilyl (TMS) group is often removed to yield the terminal alkyne. This deprotection is crucial for subsequent reactions that require a free alkyne, such as cycloadditions.
A common and effective method for the deprotection of the TMS group is treatment with a fluoride (B91410) source, such as tetra-n-butylammonium fluoride (TBAF) in a solvent like tetrahydrofuran (B95107) (THF). acs.org This reagent selectively cleaves the silicon-carbon bond to afford the terminal alkyne. gelest.com Other reagents, such as potassium carbonate in methanol (B129727), can also be employed for this transformation. gelest.com In some instances, in-situ desilylation can be achieved using reagents like cesium fluoride (CsF), which allows for a one-pot Sonogashira coupling and subsequent reaction of the terminal alkyne. researchgate.net
Table 2: Deprotection of a silyl-protected alkyne to yield the terminal alkyne.
Condensation Reactions involving the Carboxylate Functionalities
The two methyl ester groups of this compound are key reactive sites for condensation reactions, leading to the formation of larger molecules and polymers. These reactions typically involve the transesterification or amidation of the ester groups.
For instance, this compound can undergo a base-catalyzed nucleophilic oxirane ring-opening addition reaction with compounds like allyl glycidyl ether. chemicalbook.comnih.gov This reaction proceeds without the need for a solvent and results in the formation of 5-substituted derivatives of isophthalic acid. nih.gov Another example is the acid-catalyzed condensation of the corresponding dialdehyde, derived from this compound, with a tripyrrane dicarboxylic acid to form alkoxybenziporphyrins. researchgate.net
Enzymatic and Biocatalytic Approaches in Synthesis
In recent years, enzymatic and biocatalytic methods have gained prominence as environmentally friendly and highly selective alternatives to traditional chemical synthesis.
Lipase-Catalyzed Polymerization Reactions
Lipases, a class of enzymes that catalyze the hydrolysis of fats, have been effectively repurposed for polymerization reactions. Specifically, lipases like Candida antarctica lipase (B570770) B (CALB), often immobilized as Novozym-435, have been shown to catalyze the condensation polymerization of this compound with various diols. chemicalbook.comnih.govtandfonline.comtandfonline.com This biocatalytic approach offers several advantages, including mild reaction conditions and high selectivity, which can be difficult to achieve with conventional methods. tandfonline.comrsc.org
A significant application of lipase-catalyzed reactions with this compound is its condensation polymerization with poly(ethylene glycol) (PEG). chemicalbook.comnih.gov This reaction, typically catalyzed by Novozym-435, is often carried out in bulk (solvent-free) under reduced pressure and at elevated temperatures (e.g., 90 °C). tandfonline.comresearchgate.net The lipase facilitates the polycondensation between the hydroxyl group of this compound and the terminal hydroxyl groups of PEG, forming a polyester (B1180765). tandfonline.comtandfonline.com
The molecular weight of the resulting copolymer is influenced by several factors, including the molecular weight of the PEG used, the reaction time, and the temperature. tandfonline.comresearchgate.net Studies have shown that increasing the molecular weight of the PEG can lead to an increase in the yield and number average molecular weight of the resulting copolymer. researchgate.net For example, copolymerization with PEG 1500 has been investigated at different time intervals and temperatures to optimize the reaction conditions. researchgate.netgoogleapis.com The reaction has also been studied with a series of 1,ω-alkanediols as a third component, which can be incorporated into the polymer chain. nih.gov
| Monomer 1 | Monomer 2 | Catalyst | Polymer Product |
| This compound | Poly(ethylene glycol) (PEG) | Novozym-435 (immobilized Candida antarctica lipase B) | Poly[(poly(oxyethylene)-oxy-5-hydroxyisophthaloyl] |
Table 3: Lipase-catalyzed condensation polymerization of this compound with PEG.
Effect of PEG Molecular Weight on Polymerization
The molecular weight of polyethylene (B3416737) glycol (PEG) plays a crucial role in the enzymatic copolymerization with this compound. Studies have shown that varying the molecular weight of PEG (ranging from 300 to 1500 g/mol ) influences the properties of the resulting copolymers. tandfonline.comtandfonline.comresearchgate.net
In a typical chemoenzymatic synthesis, this compound is copolymerized with PEGs of different molecular weights in the presence of Novozyme-435, an immobilized Candida antarctica lipase B. tandfonline.comtandfonline.com The reaction is generally carried out in bulk (solvent-free) at elevated temperatures (around 90°C) under vacuum. tandfonline.com
Research indicates that the reactivity and the molecular weight of the final copolymer are dependent on the chain length of the PEG used. researchgate.net For instance, in lipase-catalyzed polycondensations, PEG diols with molecular weights of 400 and 600 g/mol have been found to be the most reactive. researchgate.net A significant decrease in the degree of polymerization is observed when the PEG diol chain length increases to 1000, 2000, and 10,000 g/mol . researchgate.net
| PEG Molecular Weight (g/mol) | Key Findings | Reference |
|---|---|---|
| 300 | Used in chemo-enzymatic synthesis of amphiphilic polymers. | tandfonline.com |
| 400 | Demonstrated high reactivity in lipase-catalyzed polycondensations. | researchgate.net |
| 600 | Commonly used in copolymerization studies, showing good reactivity. | tandfonline.comtandfonline.comresearchgate.net |
| 900 | Utilized in the synthesis of Poly[(poly(oxyethylene)-oxy-5-hydroxyisophthaloyl] with a 93% yield. | tandfonline.com |
| 1000 | Showed a decrease in copolymer degree of polymerization compared to lower MW PEGs. | researchgate.net |
| 1500 | Employed in the synthesis of functionalized amphiphilic polymers for creating slow-release formulations. | nih.gov |
| 2000 | Resulted in a significant decrease in copolymer degree of polymerization. | researchgate.net |
| 10000 | Showed a large decrease in copolymer degree of polymerization. | researchgate.net |
Influence of Third Components on Copolymerization
The introduction of a third component into the copolymerization of this compound and poly(ethylene glycol) allows for the synthesis of multi-component copolyesters with tailored properties. The nature of this third component, whether it be a diol, diamine, or dithiol, significantly influences the resulting polymer structure and characteristics. nih.govebi.ac.ukresearchgate.net
1,ω-Alkanediols: The effect of a series of 1,ω-alkanediols (from 1,4-butanediol (B3395766) to 1,16-hexadecanediol) on the copolymerization of this compound with poly(ethylene glycol 600) has been investigated. nih.govebi.ac.uk These studies, catalyzed by Candida antarctica lipase B under solvent-less conditions, aim to understand the mechanism of incorporation of the third component into the polyester backbone. nih.gov
Hexanediamine and Hexanedithiol: To compare the effect of different functional groups, studies have been conducted using 1,6-hexanediamine (B7767898) and 1,6-hexanedithiol (B72623) as the third component in the terpolymerization with this compound and poly(ethylene glycol). nih.govresearchgate.net This research provides insights into how hydroxyl, amine, and thiol groups affect the enzymatic polymerization reactions, leading to the formation of mixed polymers with both polyester and polyamide or polythioester linkages. nih.govresearchgate.net
| Third Component | Functional Group | Key Influence on Copolymerization | Reference |
|---|---|---|---|
| 1,ω-Alkanediols (e.g., 1,6-hexanediol) | Hydroxyl (-OH) | Allows for the synthesis of multi-component polyesters and helps in studying the incorporation mechanism. | nih.govebi.ac.uk |
| Hexanediamine | Amine (-NH2) | Leads to the formation of mixed polymers with polyester and polyamide linkages. | nih.govresearchgate.net |
| Hexanedithiol | Thiol (-SH) | Results in mixed polymers containing polythioester linkages, allowing for comparison of functional group effects. | nih.govresearchgate.net |
Chemo-Enzymatic Synthesis of Amphiphilic Copolymers
A chemo-enzymatic approach is a powerful method for synthesizing novel functionalized amphiphilic copolymers. tandfonline.commit.edu This strategy combines the selectivity of enzymes with chemical synthesis steps to create complex polymer architectures. A key example is the condensation copolymerization of this compound with poly(ethylene glycol)s (PEGs) of varying molecular weights, catalyzed by Novozyme-435. tandfonline.comtandfonline.com This enzymatic polymerization results in a copolymer backbone that can be further modified. patsnap.com
The resulting polymers, such as Poly[(poly(oxyethylene)-oxy-5-hydroxyisophthaloyl], can be derivatized by attaching alkyl chains to the phenolic hydroxyl group, thereby creating amphiphilic systems. tandfonline.com This method is advantageous as it allows for a high degree of control over the polymer structure, which would be difficult to achieve through purely chemical synthesis. tandfonline.comtandfonline.com These amphiphilic copolymers can self-assemble into micelles in aqueous solutions, making them suitable for applications like drug delivery. mit.eduscribd.com
Optimization of Reaction Parameters for Increased Molecular Weight
To enhance the molecular weight of polymers synthesized via chemo-enzymatic methods, optimization of reaction parameters is crucial. One effective strategy is the use of molecular sieves. researchgate.net In the synthesis of copolymers using Candida antarctica lipase (Novozyme-435), the addition of molecular sieves to the reaction mixture helps to remove water, a byproduct of condensation polymerization. researchgate.nettue.nl This removal shifts the reaction equilibrium towards the formation of higher molecular weight polymers. The reaction is typically conducted in bulk (solvent-free) under mild conditions. researchgate.net
Synthesis of Advanced Materials Precursors
This compound serves as a fundamental building block for the synthesis of precursors for advanced materials, including dendrons and coatings for nanoparticles.
Preparation of Polyether Dendrons via O-Allylation/Claisen Rearrangement
A novel building block derived from this compound is utilized for the solid-phase synthesis of sterically crowded polyether dendrons. rsc.orgnih.govrsc.org The key synthetic steps involve a sequence of O-allylation followed by a Claisen rearrangement. rsc.org This sequence is performed twice to introduce two allylic groups in the ortho-to-hydroxyl positions of the this compound molecule. rsc.org This method allows for the preparation of dendrons up to the third generation on a solid support. rsc.orgnih.gov These dendrons have been noted to disassemble into monomers when subjected to acidic conditions. rsc.orgnih.gov
The synthesis of the bis-allylated compound starts with the O-allylation of this compound, followed by a Claisen rearrangement to form dimethyl 4-allyl-5-hydroxyisophthalate. rsc.org A second O-allylation reaction is then performed on this intermediate to yield dimethyl 4-allyl-5-(allyloxy)isophthalate. rsc.org
Synthesis of Amphiphilic Coating for Metal Oxide Nanoparticles
This compound is a key starting material for creating non-polymeric, amphiphilic coatings for metal oxide nanoparticles. nih.govnih.gov The synthesis involves a base-catalyzed nucleophilic oxirane ring-opening reaction between this compound and allyl glycidyl ether. nih.govnih.govchemicalbook.comsigmaaldrich.com This reaction can be conveniently performed without a solvent, using neat reagents. nih.gov By adjusting the stoichiometric ratio of the reactants, adducts with one, two, or three molecules of allyl glycidyl ether attached to the phenolic oxygen of the isophthalate can be produced. nih.gov
To enhance water solubility for applications with aqueous colloids of nanoparticles, the allyl double bonds of these adducts can be oxidized to 1,2-diols. engconfintl.org The resulting dihydroxylated derivative can then bind to the surface of metal oxide nanoparticles, such as γ-Fe2O3. nih.gov This approach provides a method to develop capping ligands with variable steric factors for stabilizing nanoparticles. nih.govnih.gov
Formation of Fullerene Derivatives with Polar Head Groups
This compound is a pivotal precursor in the synthesis of complex fullerene derivatives, particularly those designed to have polar head groups. Its trifunctional nature—a phenol (B47542) and two methyl ester groups—allows for the strategic construction of elaborate addends that can be subsequently attached to the fullerene cage. These addends are designed to modify the properties of the fullerene, such as its solubility or its electronic behavior, by introducing specific polar functionalities.
The primary strategy involves modifying this compound to create larger, functionalized building blocks, which are then attached to C60, most commonly via the Bingel or Prato reactions.
Synthesis of Functionalized Addends from this compound
The journey from this compound to a functionalized fullerene begins with the chemical modification of the isophthalate molecule itself. Researchers have utilized it as a foundational structure to build dendritic wedges and other tailored molecules. For instance, it serves as the starting point for creating A2B-type building blocks, where the hydroxyl group and the two ester groups are manipulated separately to build a desired molecular architecture. researchgate.netmdpi.com A common step is the reduction of the dimethyl ester groups to alcohols using reagents like Lithium aluminium hydride (LiAlH4), transforming the this compound into (5-hydroxy-1,3-phenylene)dimethanol. ucla.edu This diol can then be further functionalized.
In one documented pathway, this compound was used to prepare a fullerene derivative featuring a triethylene glycol-type polar head group, enhancing the molecule's polarity. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com Another approach involves a multi-step synthesis to create an A2B building block that has two benzylic alcohol functions and a protected carboxylic acid, starting from this compound. researchgate.netmdpi.com This building block is then used to create bismalonates, the direct precursors for the Bingel reaction with C60. mdpi.com
Attachment to Fullerene C60 via Cycloaddition Reactions
Once the desired addend is synthesized from the this compound template, it is covalently bonded to the fullerene C60 sphere. The most prevalent method for this is the Bingel reaction, a cyclopropanation of the fullerene core. wikipedia.orgchem-station.com
Bingel Reaction: This reaction typically involves a bismalonate, derived from the functionalized building block, reacting with C60 in the presence of a base (like 1,8-Diazabicyclo[5.4.0]undec-7-ene, DBU) and an iodine source or a brominating agent like CBr4. mdpi.commdpi.com The reaction is highly regioselective, targeting the electron-deficient double bonds at the junction of two hexagons on the fullerene cage. wikipedia.org The process involves the in-situ generation of an α-halomalonate, which then undergoes nucleophilic addition to the fullerene, followed by an intramolecular cyclization to form a methanofullerene. wikipedia.orgchem-station.comnih.gov This method has been successfully used to produce macrocyclic bis-adducts in significant yields. mdpi.com
Prato Reaction: Another powerful method for functionalizing fullerenes is the Prato reaction, which involves the 1,3-dipolar cycloaddition of an azomethine ylide to the C60 cage. wikipedia.orgchemeurope.com An aldehyde and an amino acid (such as N-methylglycine) react to form the ylide, which then adds to a 6,6-double bond of the fullerene to create an N-methylpyrrolidine ring fused to the fullerene. mdpi.comwikipedia.org While direct examples starting from this compound are less common in the provided literature, the addends created from it can be designed with aldehyde functionalities to participate in this reaction.
The research demonstrates that this compound is not just a simple component but a versatile platform for creating sophisticated, tailor-made addends for fullerene functionalization. The resulting derivatives, equipped with polar head groups, are instrumental in research areas like the development of fullerene-rich dendrimers and materials for organic solar cells. researchgate.netmdpi.comucla.edu
Interactive Data Table: Examples of Fullerene Derivatives from this compound
| Starting Building Block (Derived from) | Key Intermediate | Functionalization Reaction | Resulting Fullerene Derivative Type | Key Feature/Application | Reference(s) |
| This compound | (5-hydroxy-1,3-phenylene)dimethanol | Multi-step synthesis followed by Bingel Reaction | Triblock functionalized fullerene (PCBB-2CN-2C8) | Interface engineering in perovskite solar cells | ucla.edu |
| This compound | A2B building block with alcohol and protected acid functions | Bingel Reaction | Cs-symmetrical fullerene bis-adduct | Precursor for fullerene-rich dendrimers | researchgate.netmdpi.com |
| This compound | Triethylene glycol-functionalized addend | Not specified | Fullerene with polar head group | Introduction of a polar triethylene glycol chain | sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com |
| 5-hydroxyisophthalic acid | Bismalonate with phenolic OH and alkyl chains | Bingel Reaction | Macrocyclic bis-adduct | Precursor for fullerene-nanocluster assemblies | mdpi.com |
Advanced Spectroscopic and Computational Characterization
Quantum Chemical and Theoretical Investigations
Quantum chemical methods, particularly Density Functional Theory (DFT) and Molecular Dynamics (MD), have been pivotal in elucidating the atomic-level characteristics of Dimethyl 5-hydroxyisophthalate. tandfonline.com These computational approaches allow for the accurate prediction of molecular behavior and properties that can be challenging to determine solely through experimental means. tandfonline.com
DFT calculations have been employed to conduct a thorough investigation into the ground-state molecular and electronic structure of this compound, often abbreviated as D5HD. tandfonline.com These calculations are typically performed using functionals like B3LYP in conjunction with basis sets such as 6-311+G(d,p) and 6-311++G(d,p) to ensure a high degree of accuracy. tandfonline.com
The structural flexibility of this compound centers around the rotation of its two ester groups. To identify the most stable arrangement, a potential energy scan across various dihedral angles is performed. tandfonline.com This analysis has identified four key conformers. tandfonline.com The most stable conformer, designated Conformer D, features its carbonyl (C=O) groups in a trans configuration. tandfonline.com The stability of this conformer is attributed to its minimized steric hindrance and favorable electronic arrangement. tandfonline.com The ground state energies for all four conformers have been calculated to determine their relative stability. tandfonline.com
| Conformer | Ground State Energy at B3LYP/6-311+G(d,p) (a.u.) | Ground State Energy at B3LYP/6-311++G(d,p) (a.u.) |
|---|---|---|
| Conformer A | -763.44893 | -763.44911 |
| Conformer B | -763.44747 | -763.44765 |
| Conformer C | -763.44971 | -763.44988 |
| Conformer D | -763.45115 | -763.45133 |
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic transitions. tandfonline.com The energies of these orbitals and the resulting energy gap are key DFT-based descriptors of reactivity. tandfonline.com For this compound, the energy of the HOMO, LUMO, and the energy gap have been calculated at the B3LYP/6-311++G(d,p) level of theory. tandfonline.com Time-dependent DFT (TD-DFT) calculations show that the electronic transition from HOMO to LUMO corresponds to an absorption peak at 294.16 nm. tandfonline.com
| Orbital | Energy (eV) |
|---|---|
| HOMO | -6.85 |
| LUMO | -1.85 |
| Energy Gap (HOMO-LUMO) | 5.00 |
Theoretical vibrational spectra (FT-IR and FT-Raman) provide a detailed understanding of the molecule's vibrational modes. tandfonline.com The assignment of specific vibrational wavenumbers to corresponding molecular motions is achieved through Potential Energy Distribution (PED) analysis. tandfonline.com A high degree of coherence is generally observed between the theoretically calculated and experimentally recorded spectra. tandfonline.com For this compound, key vibrations include the O-H stretch, which is calculated at 3710 cm⁻¹ with a 100% PED contribution, and the two C=O stretching vibrations, calculated at 1715 cm⁻¹ and 1708 cm⁻¹, each contributing 77% to the PED. tandfonline.com
| Vibrational Mode | Calculated Wavenumber (cm⁻¹) | Experimental Wavenumber (FT-IR, cm⁻¹) | PED Contribution (%) |
|---|---|---|---|
| O-H Stretch | 3710 | 3356 | 100 |
| C=O Stretch 1 | 1715 | 1726 | 77 |
| C=O Stretch 2 | 1708 | 1704 | 77 |
Molecular Dynamics (MD) simulations are performed to understand the dynamic behavior of molecules over time. tandfonline.com These simulations can confirm the conformational stability of a molecule in complex environments. tandfonline.com For instance, MD simulations running for up to 100 nanoseconds have been used to confirm the stable binding of this compound within the binding cavity of a target protein. tandfonline.com In other studies involving related structures, MD simulations using programs like NAMD have been conducted for 10-50 nanoseconds at a constant temperature of 298 K to study interactions with other molecules. csic.es
Density Functional Theory (DFT) Calculations for Molecular and Electronic Structure.
Advanced Spectroscopic Analysis in Research
Fourier Transform Infrared (FT-IR) spectroscopy is a key technique for identifying the functional groups present in this compound. The experimental FT-IR spectrum reveals several characteristic absorption bands. A notable feature is the O-H stretching vibration, which appears as a weak band at 3356 cm⁻¹, indicating the presence of hydrogen bonding within the molecular structure. tandfonline.com The aromatic C-H stretching vibrations are observed as faint bands between 3000 cm⁻¹ and 3100 cm⁻¹, specifically at 3096 cm⁻¹ and 3075 cm⁻¹. tandfonline.com
The strong carbonyl (C=O) stretching vibrations of the ester groups are prominent in the spectrum. In a study of thiophene-bearing derivatives of this compound, the C=O stretching frequency was observed at 1728.2 cm⁻¹. scispace.com Another study reports this peak at 1727 cm⁻¹. rsc.org The C-O stretching vibrations of the ester bonds are found in the range of 1250.2 cm⁻¹ to 1064.7 cm⁻¹. scispace.com Furthermore, the in-plane bending of the O-H group is assigned to the band at 1467 cm⁻¹. tandfonline.com
Computational studies using Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level of theory have been employed to calculate the theoretical vibrational wavenumbers. These theoretical values are often scaled to better match the experimental data. For instance, a scaling factor of 0.9679 has been used. tandfonline.com The theoretical calculations predict the O-H stretching vibration at 3710 cm⁻¹ and the aromatic C-H stretching vibrations in the range of 3129–3072 cm⁻¹. tandfonline.com The discrepancy between the experimental and theoretical O-H stretching frequency further supports the presence of intermolecular hydrogen bonding in the solid state. tandfonline.com
Table 1: Experimental and Theoretical FT-IR Vibrational Frequencies for this compound
| Vibrational Assignment | Experimental FT-IR (cm⁻¹) | Theoretical (Scaled) FT-IR (cm⁻¹) | Reference |
|---|---|---|---|
| O-H Stretch | 3356 | 3710 | tandfonline.com |
| Aromatic C-H Stretch | 3096, 3075 | 3129–3072 | tandfonline.com |
| C=O Stretch | 1728.2, 1727 | - | scispace.comrsc.org |
| O-H In-plane Bend | 1467 | 1460 | tandfonline.com |
| C-O Stretch | 1250.2–1064.7 | - | scispace.com |
Complementing FT-IR, FT-Raman spectroscopy provides further insights into the vibrational modes of this compound. The experimental FT-Raman spectrum shows a distinct peak for the in-plane O-H bending at 1461 cm⁻¹. tandfonline.com The out-of-plane O-H wagging vibration is observed at 309 cm⁻¹. tandfonline.com The C-H out-of-plane deformation vibrations are assigned to bands at 850, 876, and 915 cm⁻¹. researchgate.net
Theoretical calculations have been performed to assign the vibrational modes observed in the FT-Raman spectrum. tandfonline.com These calculations show good agreement with the experimental data. For example, the theoretical in-plane and out-of-plane bending vibrations of the OH group are calculated to be at 1460 cm⁻¹ and 309 cm⁻¹, respectively, which aligns well with the experimental findings. tandfonline.com
Table 2: Experimental and Theoretical FT-Raman Vibrational Frequencies for this compound
| Vibrational Assignment | Experimental FT-Raman (cm⁻¹) | Theoretical (Scaled) FT-Raman (cm⁻¹) | Reference |
|---|---|---|---|
| O-H In-plane Bend | 1461 | 1460 | tandfonline.com |
| C-H Out-of-plane Deformation | 850, 876, 915 | - | researchgate.net |
| O-H Out-of-plane Wagging | 309 | 309 | tandfonline.com |
NMR spectroscopy is a powerful tool for elucidating the detailed chemical structure of this compound by providing information about the hydrogen and carbon atoms within the molecule.
¹H NMR: The proton NMR spectrum of this compound and its derivatives has been reported in various deuterated solvents. In a study using deuterochloroform (CDCl₃), the aromatic protons appear at specific chemical shifts. For a derivative, the singlet for the H2 proton is at 8.66 ppm, while the singlet for the two H1 protons is at 8.31 ppm. rsc.org The six protons of the two methyl ester groups (H3) resonate as a singlet at 3.90 ppm. rsc.org In another study, the aromatic protons of a thiophene-containing derivative were observed between 8.59 and 7.18 ppm, with the six methyl protons appearing as a singlet at 3.94 ppm. scispace.com When dissolved in dimethyl sulfoxide-d6 (DMSO-d6), the hydroxyl proton gives a signal at 13.28 ppm, the singlet for the H1 proton is at 8.07 ppm, and the singlet for the two H2 protons is at 7.64 ppm. rsc.org
¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon framework. In CDCl₃, the carbonyl carbons (C5 + C7) of the ester groups are found at 165.4 ppm. rsc.org The aromatic carbons show signals at 140.6 ppm (C2), 131.1 ppm (C3 + C4), and 130.4 ppm (C1). rsc.org The methyl carbons (C6) of the ester groups appear at 52.4 ppm. rsc.org In a related thiophene (B33073) derivative, the aliphatic carbon of the methyl ester was observed at 52.6 ppm. scispace.com
2D NMR: Two-dimensional NMR techniques, such as COSY and HSQC, are utilized for more complex structural assignments, particularly in derivatives of this compound. These techniques help to establish correlations between protons and carbons, confirming the connectivity within the molecule. tandfonline.comresearchgate.net
Table 3: ¹H NMR Spectral Data for this compound and Derivatives
| Proton Assignment | Chemical Shift (δ) in CDCl₃ (ppm) | Chemical Shift (δ) in DMSO-d₆ (ppm) | Reference |
|---|---|---|---|
| Aromatic H2 | 8.66 (s, 1H) | 8.07 (s, 1H) | rsc.orgrsc.org |
| Aromatic H1/H4,6 | 8.31 (s, 2H) | 7.64 (s, 2H) | rsc.orgrsc.org |
| -OCH₃ | 3.90 (s, 6H) | - | rsc.org |
| -OH | - | 13.28 (s, 1H) | rsc.org |
Table 4: ¹³C NMR Spectral Data for this compound and Derivatives in CDCl₃
| Carbon Assignment | Chemical Shift (δ) (ppm) | Reference |
|---|---|---|
| C=O (Ester) | 165.4 | rsc.org |
| Aromatic C2 | 140.6 | rsc.org |
| Aromatic C3 + C4 | 131.1 | rsc.org |
| Aromatic C1 | 130.4 | rsc.org |
| -OCH₃ | 52.4 | rsc.org |
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound and its derivatives.
Electrospray Ionization Mass Spectrometry (ESI-MS): This soft ionization technique is suitable for analyzing the compound. In a study of a butane (B89635) tetraester derivative, the ESI-MS spectrum showed a peak at m/z 417, corresponding to the [M – H]⁻ ion. rsc.org
High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, which aids in confirming the elemental composition of the molecule. For a dimethylthiocarbamoyloxy derivative of this compound, the calculated m/z for the [M+H]⁺ ion was 297.0671, and the found value was 297.0672, showing excellent agreement. rsc.org In another study on thiophene-containing esters, the mass of a derivative was found to be m/z 343.02 for the [M+Na]⁺ adduct, which was consistent with the expected mass. scispace.com These accurate mass measurements are crucial for the unambiguous identification of the synthesized compounds. researchgate.net
Applications in Coordination Chemistry and Metal Organic Frameworks Mofs
Ligand Design and Coordination Polymer Synthesis
The 5-hydroxyisophthalate dianion, derived from the hydrolysis of dimethyl 5-hydroxyisophthalate, serves as a primary structural component in the synthesis of a wide array of coordination polymers. Its rigid aromatic core and divergent carboxylate groups allow for the formation of robust and predictable network structures with various metal ions.
Modifying the hydroxyl group of 5-hydroxyisophthalate by introducing alkyl chains (forming 5-alkoxyisophthalic acids) has a profound impact on the resulting coordination polymer's topology. Research has shown that both the length of the alkyl chain and the solvent system used during synthesis are critical factors that direct the final structure. escholarship.org In studies involving first-row transition metals like Cobalt (Co), Zinc (Zn), and Manganese (Mn), different alkyl chain lengths (e.g., ethyl, propyl, butyl) led to the formation of distinct structural phases. escholarship.orgsoton.ac.uk This demonstrates that subtle modifications to the ligand can be a powerful tool for tuning the architecture of the resulting material. escholarship.org
Four different framework topologies, designated as Phases A, B, C, and D, have been identified based on the specific combination of metal ion and the alkyl chain length of the 5-alkoxy isophthalate (B1238265) ligand. escholarship.orgresearchgate.net
| Phase | General Formula | Metal (M) | Alkyl Group (R) |
|---|---|---|---|
| Phase A | M₆(ROip)₅(OH)₂(H₂O)₄·xH₂O | Co, Zn | Et, Pr, nBu |
| Phase B | M₂(ROip)₂(H₂O) | Co, Zn, Mn | Et, Pr, nBu, iBu |
| Phase C | Zn₃(EtOip)₂(OH)₂ | Zn | Et |
| Phase D | Zn₂(EtOip)₂(H₂O)₃ | Zn | Et |
Hydrothermal synthesis is a widely employed and effective method for crystallizing coordination polymers based on 5-hydroxyisophthalate. rsc.org This technique involves heating the reactants (a metal salt and the ligand) in water or a water-solvent mixture in a sealed vessel above the boiling point of water. The elevated temperature and pressure facilitate the dissolution of reactants and promote the growth of high-quality single crystals. researchgate.net Numerous coordination polymers of 5-hydroxyisophthalate with metals such as cadmium(II) and samarium(III) have been successfully prepared using this method. rsc.orgnih.gov For example, a one-dimensional chain complex, [Cd(C₈H₄O₅)(H₂O)₃]n, was synthesized via a hydrothermal reaction between 5-hydroxyisophthalic acid and a cadmium(II) salt. nih.gov The conditions of the hydrothermal synthesis, such as temperature, pH, and reactant ratios, are crucial parameters that can influence the dimensionality and topology of the final product. researchgate.net
Construction of Metal-Organic Frameworks (MOFs)
The principles of ligand design using 5-hydroxyisophthalate extend to the construction of Metal-Organic Frameworks (MOFs), which are a class of crystalline porous materials with applications in gas storage, separation, and catalysis.
5-Hydroxyisophthalate is an excellent candidate for a linker molecule in MOF synthesis. unibo.it Its carboxylate groups can bind to metal-containing secondary building units (SBUs), while the hydroxyl group provides a functional site that can be used for post-synthetic modification or to tune the properties of the pores. nih.gov A notable example is the synthesis of a three-dimensional terbium-based MOF (Tb-ISH MOF), where 5-hydroxyisophthalate acts as the primary organic linker. osti.govresearchgate.net Furthermore, it has been used as a "defect-inducer" in the synthesis of other well-known MOFs. For instance, by partially replacing the standard tritopic linker in MOF-808 with the ditopic 5-hydroxyisophthalate, researchers have created defective Zr-based MOFs (MOF-808-OH) with altered properties and enhanced performance in applications like the adsorption of pollutants. rsc.orgrsc.org
The formation and final phase of MOFs synthesized with 5-hydroxyisophthalate can be significantly influenced by the presence of small molecule additives during crystallization. figshare.com Additives such as water, pyridine, and various ammonium (B1175870) salts ([MeₙNH₄₋ₙ]Cl) can have a marked effect on the resulting MOF structure, often even at substoichiometric concentrations. figshare.com These molecules can act as templates, modulators, or competing ligands, influencing the nucleation and growth process through mechanisms like hydrogen bonding. figshare.com For example, the presence of water is known to be a critical factor in the hydrolytic stability and structural transformation of many MOFs. nih.govrsc.org In related systems like MOF-5, quaternary ammonium salts have been shown to have a synergetic catalytic effect, highlighting the important role such additives can play. nih.govrsc.org The careful selection of additives provides another strategic tool for controlling the synthesis and final properties of 5-hydroxyisophthalate-based MOFs.
Mechanochemical Synthesis of MOFs
Mechanochemical synthesis, a solvent-free or low-solvent method involving grinding or milling, has been effectively utilized to produce highly crystalline, two-dimensional (2D) MOFs from ligands derived from this compound. cambridge.org This approach offers a more sustainable alternative to traditional solvothermal methods. scribd.com
In a typical process, ligands such as 5-alkoxy-1,3-benzenedicarboxylic acids, which are synthesized from this compound, are milled with a metal salt. cambridge.org For instance, the synthesis of 2D MOFs using various alkoxide-functionalized isophthalic acids demonstrated that optimal milling times could range from 12 to 48 minutes to achieve highly crystalline products. cambridge.org Powder X-ray diffraction (PXRD) is instrumental in monitoring the progress of these solvent-free syntheses. cambridge.org This method has also been applied to create MOF composites, such as CsPbI₃@AMOF-1, where the mechanochemical grinding of the components under UV light induces the formation of the composite material, observable by a shift in photoluminescence. rsc.org
Table 1: Mechanochemical Synthesis Parameters for 2D MOFs
| Ligand Precursor | Derived Ligand Used in Milling | Metal Salt | Milling Time | Resulting Product | Source |
|---|---|---|---|---|---|
| This compound | 5-alkoxy-1,3-benzenedicarboxylic acids (e.g., 5-ethoxy, 5-propoxy) | Not specified | 12 - 48 mins | Highly-crystalline, 2D MOFs | cambridge.org |
| This compound | 5,5′-(1,4-phenylenebis(methylene))bis(oxy)diisophthalic acid | PbBr₂, CsBr | 15 mins | CsPbBr₃@AMOF-1 (MOF Composite) | rsc.org |
Structural Elucidation of MOFs (Single Crystal X-ray, PXRD, Topological Analysis)
The structural characterization of MOFs derived from this compound is crucial for understanding their properties and potential applications. nii.ac.jp This is primarily achieved through single-crystal X-ray diffraction and powder X-ray diffraction (PXRD), complemented by topological analysis. nii.ac.jpresearchgate.net
Powder X-ray Diffraction (PXRD) is essential for confirming the phase purity of the bulk synthesized material and for verifying that the crystal structure determined from a single crystal is representative of the entire batch. cambridge.orgresearchgate.netrsc.org PXRD patterns of as-synthesized samples are typically compared with patterns simulated from single-crystal X-ray data to check for consistency. core.ac.uk This technique is also used to assess the crystallinity and stability of the MOF after various treatments or guest molecule exchanges. rsc.org
Topological Analysis simplifies the complex structures of MOFs into underlying nets, allowing for their classification and comparison. The analysis of the Tb-ISH MOF revealed that it consists of layers built from Tb atoms connected by formate (B1220265) and 5-hydroxyisophthalate linkers. researchgate.net These layers are further linked by hydrogen bonds, resulting in a (6,3)Ia type topology. researchgate.net In another example, a 3D pillared-layered topology was achieved for Zn(fu-ip)(bipy) type MOFs through linker functionalization, demonstrating how modifying the ligand derived from this compound can impact the final structure. tum.de
Table 2: Crystallographic and Topological Data for Selected MOFs
| MOF Name/System | Metal Center | Ligand(s) | Crystal System | Space Group | Topology | Source |
|---|---|---|---|---|---|---|
| Tb-ISH MOF | Terbium (Tb) | 5-hydroxyisophthalate, Formate | Monoclinic | C2/m | (6,3)Ia type | researchgate.net |
| Zn-nMOF | Zinc (Zn) | 5-hydroxyisophthalate, 5,5'-dimethyl-2,2'-bipyridine | Not specified | Not specified | Not specified | researchgate.netrsc.org |
| Zn(fu-ip)(bipy) | Zinc (Zn) | Functionalized isophthalates, 4,4'-bipyridine | Not specified | Not specified | 3D pillared-layered | tum.de |
Phase Control in MOF Synthesis (Tetragonal vs. Hexagonal 2D Materials)
The ability to control the resulting phase or polymorph of a MOF is critical for tuning its properties. Research has shown that reaction conditions and ligand design play a significant role in directing the synthesis towards a specific structure, such as tetragonal or hexagonal 2D sheets. nii.ac.jpnih.gov
A striking example of phase control involves the synthesis of five different zinc-MOFs from a single, complex ligand derived from this compound, where the only variable was the solvent used (e.g., DMSO/EtOH, DMA, DEA, DMP, DEP). ustc.edu.cn This demonstrates the profound influence of the reaction medium on the resulting crystal structure and the type of metal clusters that are formed. ustc.edu.cn
Furthermore, the functionalization of the isophthalate linker can direct the dimensionality of the resulting framework. The reaction of Ni(II) or Co(II) salts with 5-methylbenzenedicarboxylic acid, a related linker, affords 2D layered structures with tetragonal crystals. nih.gov These materials form square windows, and their layer-to-layer stacking distances are influenced by the functional group on the ligand. nih.gov Similarly, reactions of copper salts with isophthalic acid under different conditions have been shown to yield distinct phases, including tetragonal sheets, hexagonal sheets, and porous cages, highlighting the tunability of MOF synthesis. nii.ac.jp
Compound Index
Polymer Science and Material Innovation
Synthesis of Novel Polymeric Materials
The trifunctional nature of Dimethyl 5-hydroxyisophthalate makes it an ideal monomer for creating complex polymer architectures. It can act as a branching unit or be chemically modified to introduce specific functionalities, leading to the development of innovative materials for diverse applications.
Polyesters and Copolymers
This compound is extensively used in the synthesis of polyesters and copolymers through condensation polymerization. researchgate.net The reaction of its ester groups with diols, or its hydroxyl group with diacids, forms the basis for creating various polymer backbones.
A significant area of research involves the synthesis of amphiphilic block copolymers by reacting this compound with poly(ethylene glycols) (PEGs). rsc.orgnottingham.ac.ukresearchgate.net These reactions, often conducted under solvent-less conditions with catalysts like sulfuric acid or enzymes such as Novozyme-435, yield polymers with both hydrophilic (PEG) and hydrophobic (isophthalate) segments. rsc.orgtandfonline.comacs.org
The properties of these copolymers can be finely tuned by varying the molecular weight of the PEG used. nottingham.ac.ukmdpi.com For instance, studies have shown that increasing the molecular weight of the PEG segment also increases the resulting micelle size of the polymer in aqueous solutions. researchgate.net Further functionalization, such as attaching alkyl chains (e.g., dodecanyl, heptyl, octyl, hexadecanyl) to the phenolic hydroxyl group of the isophthalate (B1238265) unit, enhances the hydrophobic character of the polymer, influencing its self-assembly properties. rsc.orgnottingham.ac.ukmdpi.com This chemo-enzymatic approach provides excellent structural control, which is difficult to achieve through purely chemical synthesis. tandfonline.com
| Polymer Type | Monomers | Catalyst/Conditions | Alkyl Functionalization | Resulting Micelle Size (nm) |
| Amphiphilic Block Copolymer | This compound, PEGs (MW 600, 1000, 1500, 2000) | H₂SO₄, 80–90°C, solvent-less | Dodecanyl | 29.21 - 62.9 |
| Amphiphilic Block Copolymer | This compound, PEGs (MW 600, 1000, 1500, 2000) | H₂SO₄, 80–90°C, solvent-less | Octyl, Hexadecanyl | 13.00 - 87.24 |
| Amphiphilic Block Copolymer | This compound, PEGs (MW 600, 1000, 1500, 2000) | H₂SO₄ | Heptyl, Tetradecyl | 26.50 - 85.10 |
| Amphiphilic Block Copolymer | This compound, PEGs | Novozyme-435 (lipase), bulk | Decanyl, 12-Hydroxydodecanyl | - |
The self-assembling nature of amphiphilic polymers derived from this compound makes them excellent candidates for drug delivery systems. rsc.org These polymers can form micelles in aqueous environments, encapsulating therapeutic agents to improve their stability and facilitate targeted delivery. rsc.org
Research has focused on developing highly adaptable amphiphilic alternating copolymer systems that self-assemble into micelles for cancer therapy. rsc.org By encapsulating chemotherapeutic drugs like doxorubicin (B1662922) and paclitaxel, these polymeric systems have been shown to enhance cell death compared to the free drugs. rsc.org The flexibility of the synthesis process allows for the attachment of targeting ligands, such as peptides or folate, to the polymer backbone, enabling the micelles to specifically target cancer cells. rsc.org Beyond cancer therapy, these polymers have been used to create slow-release formulations for other bioactive molecules, such as β-carotene. researchgate.net
Sterically Crowded Oligoether Dendrons
This compound serves as a key starting material for synthesizing novel building blocks used in the solid-phase synthesis of sterically crowded oligoether dendrons. tandfonline.comcambridge.org Through a process involving O-allylation of the phenolic hydroxyl group followed by a Claisen rearrangement, the this compound molecule is transformed into a suitable monomer for dendron construction. tandfonline.comcambridge.orgsigmaaldrich.com
This building block allows for the efficient, iterative preparation of dendrons up to the third generation on a solid support. tandfonline.comcambridge.org An important characteristic of these dendrons is their ability to undergo smooth disassembly back to their monomeric units when exposed to an acidic solution, a feature attributed to the increased electron density of the aromatic rings in the novel monomers which destabilizes the bonds connecting them. tandfonline.comcambridge.org
Polymeric Elastomers Crosslinked by Metal-Organic Polyhedra
In the development of novel hybrid materials, this compound has been used as a precursor in the synthesis of ligands for metal-organic polyhedra (MOPs). rsc.org These MOPs can then act as crosslinking agents for creating supramolecular polymeric elastomers, known as ElastoMOPs. rsc.org
In one reported synthesis, a ligand was prepared by reacting this compound with 4-bromobutyl acetate (B1210297), followed by hydrolysis. rsc.org This ligand was then used to form rhodium-based MOPs. These discrete, nanometer-sized cages were subsequently incorporated into a prepolymer solution, acting as multifunctional crosslinkers to form a transparent, elastomeric film. rsc.org This approach leads to the creation of novel hybrid systems with tunable mechanical properties and dynamic behaviors, such as responding to chemical vapors. rsc.org
Structural and Morphological Studies of Polymeric Systems
The characterization of polymers derived from this compound is crucial for understanding their properties and potential applications. A variety of analytical techniques are employed to study their structure and morphology.
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is fundamental for confirming the structure of the synthesized polymers, including amphiphilic block copolymers and dendrons. rsc.orgnottingham.ac.ukresearchgate.net For example, in PEG-based copolymers, NMR is used to confirm the formation of the ester linkage between the PEG and the isophthalate unit. researchgate.net For materials synthesized on a solid support, such as dendronized resins, gel-phase ¹³C NMR is used to monitor the synthesis progress. acs.org
The self-assembly and morphology of these polymers in solution are often studied using Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM). researchgate.netmdpi.com DLS measurements determine the hydrodynamic diameter of the micelles formed by amphiphilic copolymers, revealing how factors like PEG molecular weight influence micelle size. researchgate.netmdpi.com TEM provides visual confirmation of the size and spherical shape of these micelles. researchgate.net Studies on dendronized resins have also used swelling experiments to demonstrate how the behavior of the resins in various solvents is strongly influenced by the peripheral functional groups of the dendrons. acs.org
Self-Assembly in Two-Dimensional (2D) and Three-Dimensional (3D) Architectures
The specific arrangement of functional groups in this compound makes it an excellent candidate for creating highly ordered supramolecular structures. cymitquimica.com The hydroxyl group can act as a hydrogen-bond donor, while the carbonyl oxygens of the ester groups serve as hydrogen-bond acceptors, facilitating predictable self-assembly pathways. cymitquimica.com
Researchers have utilized this compound as a precursor for novel building blocks in supramolecular chemistry. sigmaaldrich.com For instance, it has been used to synthesize sterically crowded polyether dendrons and as a component in the creation of triangular molecular units for the construction of both two-dimensional rectangular metallacycles and three-dimensional polyhedral prisms. sigmaaldrich.com
The versatility of the isophthalate scaffold is further demonstrated through the study of its derivatives. By modifying the 5-position of the benzene (B151609) ring, researchers can precisely control the resulting supramolecular architecture. For example, coordination polymers using the parent 5-hydroxyisophthalic acid as a ligand to bridge metal cations, such as Cadmium(II), have been shown to form 2D polymeric layers. iucr.org In other studies, derivatives have been designed to form specific dimensional structures through a combination of non-covalent interactions. Research has shown that a 3D architecture can be achieved in metal-organic frameworks through hydrogen-bonding interactions. researchgate.net
| Derivative/Complex | Dimensionality | Key Interactions | Reference |
|---|---|---|---|
| 5-Hydroxyisophthalate with Cadmium(II) | 2D | Coordination Bonds, Hydrogen Bonds | iucr.org |
| Metal-Organic Coordination Polymers with 5-hydroxyisophthalic acid | 3D | Hydrogen Bonds | researchgate.net |
Micelle Formation and Characterization (Dynamic Light Scattering, Critical Micelle Concentration)
This compound is a key monomer for synthesizing novel amphiphilic block copolymers with self-assembling properties. tandfonline.com These polymers are typically created by reacting this compound with poly(ethylene glycols) (PEGs) of varying molecular weights and subsequently attaching long alkyl chains (such as heptyl, octyl, dodecanyl, and hexadecanyl) to the phenolic hydroxyl group. tandfonline.comtandfonline.comtandfonline.com The resulting polymers possess both hydrophilic (PEG) and hydrophobic (alkylated isophthalate) segments, enabling them to self-assemble into spherical micelles in aqueous solutions. tandfonline.comresearchgate.net
The characterization of these micelles is primarily conducted using Dynamic Light Scattering (DLS) to determine their size and electrical conductivity measurements to establish their Critical Micelle Concentration (CMC). tandfonline.comtandfonline.com DLS studies have revealed that the micelle size can be tuned by altering the length of both the hydrophilic PEG block and the hydrophobic alkyl chain. tandfonline.comtandfonline.comtandfonline.com Research has shown that for aromatic polyesters based on this compound, the radius of gyration increases as the size of the hydrophilic PEG segment increases. researchgate.net
The CMC is a critical parameter that indicates the minimum concentration at which the amphiphilic polymers begin to form micelles. Studies report CMC values for these copolymers in the range of 105 to 148 mg/L, confirming their tendency to aggregate in solution. tandfonline.comtandfonline.comresearchgate.net
| Polymer Composition (Alkyl Chain) | PEG Molecular Weight | Micelle Size Range (nm) | CMC Range (mg/L) | Reference |
|---|---|---|---|---|
| Heptyl & Tetradecyl | 600, 1000, 1500, 2000 | 26.50 - 85.10 | 115 - 148 | tandfonline.comresearchgate.net |
| Octyl & Hexadecanyl | 600, 1000, 1500, 2000 | 13.00 - 87.24 | 105 - 138 | tandfonline.comresearchgate.net |
| Dodecanyl | 600, 1000, 1500, 2000 | 29.21 - 62.9 | Not Reported | tandfonline.comresearchgate.net |
Supramolecular Chemistry and Advanced Self Assembly
Development of Supramolecular Gels
Supramolecular gels are a class of soft materials where low-molecular-weight gelators self-assemble in a solvent to form a three-dimensional network, immobilizing the liquid phase. Metallogels, a subset of these materials, incorporate metal ions into the gel network, often leading to unique electronic, magnetic, or catalytic properties.
A key ligand derived from Dimethyl 5-hydroxyisophthalate is 5-(1H-1,2,3-triazol-5-yl)isophthalic acid, often referred to as click-TIA. acs.orgresearchgate.net This molecule is specifically designed to coordinate with metal ions to form metallogels. The synthesis of click-TIA from commercially available this compound is a multi-step process. acs.orgcsic.es
The synthesis proceeds as follows:
The hydroxyl group of this compound is converted into a trifluoromethanesulfonate (B1224126) derivative. acs.orgnih.gov
An alkyne group is introduced via a Sonogashira cross-coupling reaction with trimethylsilylacetylene (B32187). acs.orgnih.gov
The trimethylsilyl (B98337) protecting group is removed using tetra-n-butylammonium fluoride (B91410), yielding dimethyl 5-ethynylisophthalate. acs.orgcsic.es
A copper(I)-catalyzed azide-alkyne cycloaddition (a "click" reaction) with azidotrimethylsilane (B126382) forms the 1,2,3-triazole ring, resulting in dimethyl 5-(1H-1,2,3-triazol-5-yl)isophthalate. acs.orgcsic.es
Finally, alkaline hydrolysis of the dimethyl ester groups yields the target ligand, 5-(1H-1,2,3-triazol-5-yl)isophthalic acid (click-TIA), in high yield. acs.orgcsic.es
This synthetic route demonstrates the utility of this compound as a foundational molecule for accessing complex, functional ligands for supramolecular chemistry. acs.org
Table 1: Synthesis Steps for 5-(1H-1,2,3-Triazol-5-yl)isophthalic Acid (click-TIA)
| Step | Starting Material | Reagents | Product |
| 1 | This compound | Trifluoromethanesulfonic anhydride (B1165640), Pyridine | Dimethyl 5-(((trifluoromethyl)sulfonyl)oxy)isophthalate |
| 2 | Dimethyl 5-(((trifluoromethyl)sulfonyl)oxy)isophthalate | Trimethylsilylacetylene, Pd catalyst, Cu(I) catalyst | Dimethyl 5-((trimethylsilyl)ethynyl)isophthalate |
| 3 | Dimethyl 5-((trimethylsilyl)ethynyl)isophthalate | Tetra-n-butylammonium fluoride (TBAF) | Dimethyl 5-ethynylisophthalate |
| 4 | Dimethyl 5-ethynylisophthalate | Azidotrimethylsilane, Cu(I) catalyst | Dimethyl 5-(1H-1,2,3-triazol-5-yl)isophthalate |
| 5 | Dimethyl 5-(1H-1,2,3-triazol-5-yl)isophthalate | Sodium hydroxide (B78521) (NaOH) | 5-(1H-1,2,3-Triazol-5-yl)isophthalic acid (click-TIA) |
This table is a simplified representation of the synthesis described in the literature. acs.orgcsic.es
Metal ions are integral to the formation of metallogels, acting as nodes that link the organic ligands together through coordination bonds. nih.govresearchgate.net The combination of the click-TIA ligand with various metal acetates has been studied to induce gelation. acs.orgnih.gov Copper(II) acetate (B1210297), in particular, has been used as a model system to explore the self-assembly process. acs.orgcsic.es The metal-ligand coordination between the metal center and the functional groups on the click-TIA ligand is a primary driving force for the formation of the extended polymer chains necessary for a gel network. nih.govacs.org This bottom-up self-assembly leads to the creation of a three-dimensional matrix that entraps solvent molecules, resulting in a viscoelastic metallogel. csic.es
The formation and stability of supramolecular gels are highly sensitive to the surrounding chemical environment. sci-hub.se Research shows that the choice of both the counter anion of the metal salt and the solvent system are critical factors that dictate the outcome of the self-assembly process. csic.esnih.gov
For the system involving click-TIA and copper(II), the acetate anion was found to be effective for gelation. csic.es Studies comparing different copper salts revealed that the counter anion plays a significant role in the supramolecular assembly of the metal-ligand complexes. csic.es The nature of the solvent is equally crucial. In studies with the copper(II) acetate and click-TIA system, stable gels were readily formed in solvents like dimethylformamide (DMF), dimethylacetamide (DMA), and pyridine, whereas only partial gelation occurred in dimethyl sulfoxide (B87167) (DMSO) and glycerin. csic.es This demonstrates that specific solvent-gelator interactions are necessary to promote the formation of a stable gel network over precipitation or simple dissolution. csic.es The presence of water can also be a determining factor, with some systems forming crystalline metal-organic frameworks (MOFs) in the presence of water, while the absence of water leads to gelation. nih.gov
Table 2: Gelation Ability of the [Copper(II) Acetate + click-TIA] System in Various Solvents
| Solvent | Gelation Result |
| Dimethylformamide (DMF) | Stable Gel |
| Dimethylacetamide (DMA) | Stable Gel |
| Pyridine | Stable Gel |
| Dimethyl sulfoxide (DMSO) | Partial Gel |
| Glycerin | Partial Gel |
| Methanol (B129727) (MeOH) | Gel formed after one week |
Data sourced from studies on the gelation ability of the click-TIA and copper(II) acetate system. csic.es
Self-Assembled Monolayers (SAMs)
Beyond gel formation, this compound and its derivatives are relevant in the study of two-dimensional organized structures known as self-assembled monolayers (SAMs).
Physisorbed self-assembled monolayers (SAMs) of this compound have been proposed as a model system for investigating the fundamental processes of three-dimensional (3D) crystallization. sigmaaldrich.com By studying the formation and structure of a highly ordered 2D monolayer on a surface, researchers can gain insights into the initial stages of crystal nucleation and growth. This approach simplifies the complex process of 3D crystallization into a more manageable 2D system, allowing for a clearer understanding of the molecular interactions and packing arrangements that govern the formation of a crystalline solid.
Emerging Research Directions and Future Outlook
Environmental and Sensor Applications
The structural attributes of dimethyl 5-hydroxyisophthalate, or more commonly its hydrolyzed form, 5-hydroxyisophthalic acid, are leveraged in the creation of advanced materials for environmental sensing and protection.
Metal-Organic Frameworks (MOFs) are crystalline materials with porous structures that can be tailored for specific applications, including highly selective and sensitive chemical detection. The ligand 5-hydroxyisophthalate, derived from this compound, has been successfully incorporated as a linker in the solvothermal synthesis of a three-dimensional (3D) Terbium-based MOF (Tb-ISH). researchgate.net
This Tb-MOF has demonstrated exceptional capabilities as a dual-function chemosensor for detecting hazardous materials in aqueous environments. researchgate.net It can judiciously detect the explosive 2,4,6-trinitrophenol (TNP) and ferric (Fe³⁺) ions among a variety of other nitroaromatic compounds and metal ions. researchgate.net The detection mechanism relies on fluorescence quenching; the high luminescence of the Tb-MOF is significantly diminished in the presence of TNP or Fe³⁺. researchgate.net The sensor exhibits high sensitivity and can be recycled, highlighting its potential for practical applications in environmental safety and homeland security. researchgate.net
| MOF System | Target Analyte | Quenching Constant (Ksv) | Limit of Detection (LOD) |
| Tb-ISH MOF | 2,4,6-trinitrophenol (TNP) | 4.00 × 10⁵ M⁻¹ | 1.73 µM researchgate.net |
| Tb-ISH MOF | Ferric Ion (Fe³⁺) | 6.42 × 10⁵ M⁻¹ | 1.37 µM researchgate.net |
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing dimethyl 5-hydroxyisophthalate in high purity for crystallographic studies?
- Methodological Answer : The compound is often synthesized via Williamson etherification, as demonstrated in the preparation of its acridine derivative . Critical steps include maintaining an inert argon atmosphere during NaOH-mediated deprotonation of the phenolic hydroxyl group and using DMSO as a solvent for optimal reaction kinetics. Post-synthesis purification via recrystallization (e.g., ethyl acetylacetate/methanol) ensures high crystallinity. Contaminants like unreacted starting materials or oxidation byproducts must be monitored using HPLC or TLC .
Q. How does the solubility profile of this compound influence experimental design in organic synthesis?
- Methodological Answer : The compound is sparingly soluble in water but dissolves readily in polar aprotic solvents like DMSO and acetone, as well as alcohols like ethanol . This solubility behavior necessitates solvent selection for reactions involving nucleophilic substitutions or esterifications. For heterogeneous reactions, sonication or elevated temperatures (≤162°C, below its melting point) can enhance dissolution .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer : Use PPE (N95 masks, nitrile gloves, and safety goggles) to avoid skin/eye contact and inhalation of dust. Work under fume hoods with local exhaust ventilation to mitigate exposure. Storage requires airtight glass containers in cool (<25°C), dark conditions to prevent photodegradation. Incompatibility with strong oxidizers (e.g., peroxides) mandates segregated storage .
Advanced Research Questions
Q. How can crystallographic data for this compound derivatives resolve ambiguities in supramolecular assembly mechanisms?
- Methodological Answer : Single-crystal X-ray diffraction (SXRD) using SHELX software (e.g., SHELXL for refinement) reveals intermolecular interactions critical for supramolecular design. For example, hydrogen bonding between the hydroxyl group and acridine nitrogen in its derivative (O6–H6O···N1, 2.857 Å) directs crystal packing . Compare torsion angles (e.g., C14–O1–C10–C9 = 89.3°) to assess conformational flexibility and steric effects .
Q. What analytical strategies address contradictions in reported reactivity of the phenolic hydroxyl group?
- Methodological Answer : Conflicting reactivity data may arise from varying reaction conditions (pH, solvent polarity). Use controlled experiments with NMR (¹H/¹³C) and FTIR to track hydroxyl group participation. For instance, base-catalyzed nucleophilic ring-opening of allyl glycidyl ether with this compound confirms its role as a nucleophile under specific conditions . Quantify side products via GC-MS to identify competing pathways (e.g., ester hydrolysis or oxidation) .
Q. How can computational modeling complement experimental data in predicting the compound’s coordination chemistry?
- Methodological Answer : Density functional theory (DFT) calculations predict binding affinities for metal ions (e.g., Zn²⁺ or Cu²⁺) based on electron density at the ester carbonyl and phenolic oxygen. Validate with spectroscopic methods (e.g., UV-Vis for charge-transfer complexes) and compare with structurally analogous coordination polymers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
